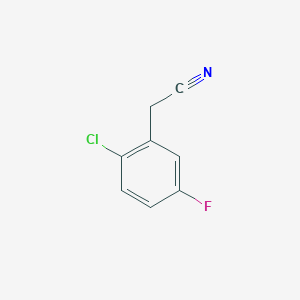

2-Chloro-5-fluorophenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-fluorophenylacetonitrile is a chemical compound with the CAS Number: 395675-23-7 . It has a molecular weight of 169.59 and is typically a white to yellow solid or liquid .

Molecular Structure Analysis

The IUPAC name for this compound is (2-chloro-5-fluorophenyl)acetonitrile . The InChI code is 1S/C8H5ClFN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.59 . It is typically a white to yellow solid or liquid . The density is 1.286g/cm3 . The boiling point is 249.8ºC at 760 mmHg . The melting point is 58-59ºC .Scientific Research Applications

Synthesis Techniques and Derivatives

- α-Fluorophenylacetonitriles Synthesis : A method involving the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) is employed to prepare α-fluorophenylacetonitriles, which is applicable to 2-chloro-5-fluorophenylacetonitrile. This technique offers a new pathway for introducing fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).

- Anionic Chlorination Method : A study demonstrates the efficient abstraction of chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile using metalated nitriles and enolates, paving the way for synthesizing alpha-chloronitriles under mild conditions (Pitta & Fleming, 2010).

Environmental Applications

- NMR in Contaminant Analysis : 2-Chloro-5-fluorophenylacetonitrile's analog, 4-chloro-2-fluorophenol, was studied using nuclear magnetic resonance (NMR) to track contaminant accumulation and transformation in aquatic plants. This research provides insights into the environmental fate of similar halogenated compounds (Tront & Saunders, 2007).

Chemical Properties and Reactions

- Reactivity in Haloacetonitriles : A study investigated the chemoselectivity of reactions involving perfluoro(chloro) acetonitriles with hydrogen phosphonates, highlighting the significant effect of the halogen atom's nature on the direction and chemoselectivity of these reactions (Rassukana et al., 2014).

Electronic and Optical Applications

- Charge Transport Property Tuning : Research on naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties indicates that changing the substituted position of the fluorine atom can significantly tune the material's charge transport behavior (Zhang et al., 2014).

Biological and Pharmaceutical Research

- Antibacterial Activity Study : A molecular structural study of 2-chloro-5-fluoro phenol, closely related to 2-chloro-5-fluorophenylacetonitrile, highlighted its potential antibacterial properties, supported by molecular docking studies with different proteins (Vidhya et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXORBHLIYATBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397305 |

Source

|

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorophenylacetonitrile | |

CAS RN |

395675-23-7 |

Source

|

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)

![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)

![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)

![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)